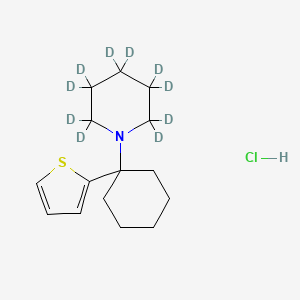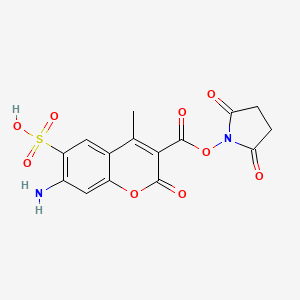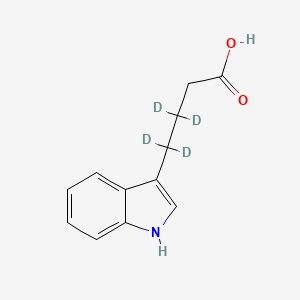
Indole-3-butyric Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a naturally occurring plant hormone in the auxin family. This compound is widely used in agricultural and horticultural practices to promote root formation and growth in plants . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-butyric Acid due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Indole-3-butyric Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of Indole-3-butyric Acid using deuterated reagents. The process typically includes the following steps:
Starting Material: Indole-3-butyric Acid.
Deuteration: The compound is subjected to deuteration using deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, Indole-3-butanol-d4.
Substitution: The compound can undergo substitution reactions, where the butyric acid moiety is replaced with other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Indole-3-acetic Acid-d4.
Reduction: Indole-3-butanol-d4.
Substitution: Various substituted indole derivatives depending on the nucleophile used .
科学研究应用
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
作用机制
Indole-3-butyric Acid-d4 exerts its effects through its conversion to Indole-3-acetic Acid-d4 in plants. This conversion involves a process similar to fatty acid β-oxidation, where two side-chain methylene units are removed . The resulting Indole-3-acetic Acid-d4 then acts as an active auxin, promoting cell elongation, root initiation, and other growth processes by binding to auxin receptors and activating specific signaling pathways .
相似化合物的比较
Similar Compounds
Indole-3-acetic Acid (IAA): The most abundant naturally occurring auxin in plants.
α-Naphthalene Acetic Acid (NAA): A synthetic auxin commonly used in commercial rooting compounds.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A synthetic auxin used as a herbicide and in tissue culture to induce somatic embryogenesis.
Uniqueness of Indole-3-butyric Acid-d4
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the mechanisms of action of auxins. Its ability to be converted to Indole-3-acetic Acid-d4 in plants also makes it a versatile compound for studying plant growth and development .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
207.26 g/mol |
IUPAC 名称 |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI 键 |
JTEDVYBZBROSJT-KHORGVISSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C1=CNC2=CC=CC=C21 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
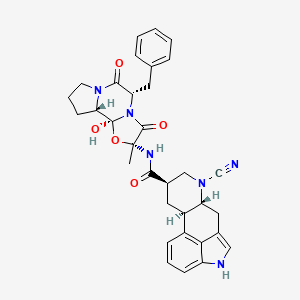

![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

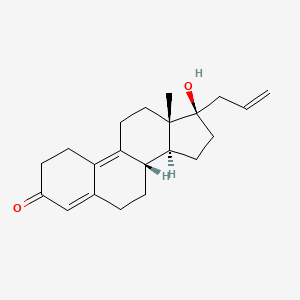
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
